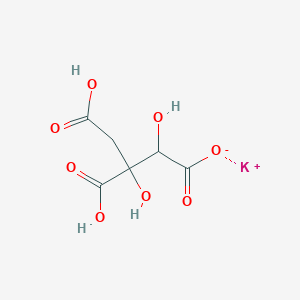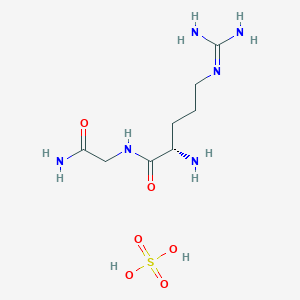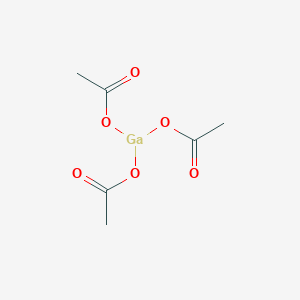
Potassium Hydroxycitrate Tribasic Monohydrate; 3-C-Carboxy-2-deoxypentaric Acid Tripotassium Salt Monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium Hydroxycitrate Tribasic Monohydrate typically involves the reaction of hydroxycitric acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade hydroxycitric acid and potassium hydroxide. The reaction is conducted in large reactors, and the product is purified through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium Hydroxycitrate Tribasic Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: The carboxyl groups can participate in substitution reactions to form esters and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts
Major Products Formed:
Oxidation: Oxidized derivatives of hydroxycitric acid.
Reduction: Reduced forms of the compound with modified hydroxyl groups.
Substitution: Ester and amide derivatives
Wissenschaftliche Forschungsanwendungen
Potassium Hydroxycitrate Tribasic Monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in inhibiting ATP citrate lyase, which affects lipid metabolism.
Medicine: Investigated for its potential in weight loss and as an adjunct therapy in cancer treatment.
Industry: Used in the production of biodegradable polymers and as an additive in food and beverages .
Wirkmechanismus
The primary mechanism of action of Potassium Hydroxycitrate Tribasic Monohydrate involves the inhibition of ATP citrate lyase. This enzyme is responsible for converting citrate to acetyl-CoA, a key step in fatty acid biosynthesis. By inhibiting this enzyme, the compound reduces the synthesis of fatty acids, which can lead to decreased lipid accumulation and potential weight loss .
Vergleich Mit ähnlichen Verbindungen
Calcium Hydroxycitrate Tribasic Monohydrate: Similar in structure but contains calcium instead of potassium.
Sodium Hydroxycitrate Tribasic Monohydrate: Contains sodium instead of potassium.
Magnesium Hydroxycitrate Tribasic Monohydrate: Contains magnesium instead of potassium
Uniqueness: The potassium ion also provides distinct solubility and reactivity properties compared to its calcium, sodium, and magnesium counterparts .
Eigenschaften
Molekularformel |
C6H7KO8 |
|---|---|
Molekulargewicht |
246.21 g/mol |
IUPAC-Name |
potassium;3-carboxy-2,3,5-trihydroxy-5-oxopentanoate |
InChI |
InChI=1S/C6H8O8.K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
LIOUYYTVEGCLDP-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)O)C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)




![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)


![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)

![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)


